molecular formula C8H11F3N2O3 B3008685 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate CAS No. 2228784-02-7

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate

Cat. No.: B3008685
CAS No.: 2228784-02-7
M. Wt: 240.182
InChI Key: MPNPHRMKZTUFGZ-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[34]octan-7-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H11F3N2O3 It is known for its unique spirocyclic structure, which includes a diazaspiro core and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate typically involves the formation of the spirocyclic core followed by the introduction of the trifluoroacetate group. One common method involves the reaction of a suitable diaza compound with a ketone under acidic conditions to form the spirocyclic structure. The trifluoroacetate group is then introduced through a reaction with trifluoroacetic anhydride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives .

Scientific Research Applications

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. As a sigma-1 receptor antagonist, it binds to the sigma-1 receptor, modulating its activity and influencing pain perception pathways. This interaction enhances the analgesic effects of opioids and helps in managing opioid tolerance .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: Lacks the trifluoroacetate group but shares the spirocyclic core.

    4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:

Uniqueness

2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and enhances its potential as a sigma-1 receptor antagonist. This makes it particularly valuable in medicinal chemistry for developing new analgesics and managing opioid tolerance .

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-6(4-8-5)2-7-3-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNPHRMKZTUFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228784-02-7
Record name 2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid
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